molecular formula C13H18BNO2 B1603623 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane CAS No. 501014-44-4

2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane

Cat. No. B1603623
M. Wt: 231.1 g/mol
InChI Key: PLSXCXOMNZXQRU-UHFFFAOYSA-N
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Description

The compound “2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane” appears to contain an indene moiety, which is a polycyclic hydrocarbon. It also seems to contain a dioxazaborocane group, which is a type of heterocycle containing oxygen, nitrogen, and boron atoms .


Molecular Structure Analysis

The molecular structure of this compound would be expected to have the planar aromatic indene system attached to the three-dimensional dioxazaborocane ring system. The exact structure would need to be confirmed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the aromatic indene moiety and the heteroatoms in the dioxazaborocane ring. The boron atom, in particular, might be expected to have interesting reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic indene moiety and the polar dioxazaborocane ring could influence properties such as solubility, melting point, and stability .

Scientific Research Applications

Synthesis and Characterization of Arylboronic Acids and Oxaboroles

A study by Da̧browski et al. (2007) presents the synthesis of ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles using a derivative of protected phenylboronic acid. This research demonstrates the utility of such compounds in creating sterically hindered structures with high rotational barriers, which are valuable for designing complex molecular architectures (Da̧browski et al., 2007).

Tribological Performance of Novel Borate Esters

In the realm of mechanical engineering, Yan et al. (2014) explored the tribological performance of novel borate esters, including a dioxazaborocane derivative, as lubricant additives in rapeseed oil. These compounds exhibited high anti-wear and extreme pressure properties, highlighting their potential in improving the durability and efficiency of mechanical systems (Yan et al., 2014).

Fluorescent Probes for Sensing pH and Metal Cations

Tanaka et al. (2001) discussed the application of dioxazaborocane analogs in the development of fluorescent probes for sensing magnesium and zinc cations. These probes can detect pH changes in biological systems, offering tools for biochemical and medical research (Tanaka et al., 2001).

Antioxidant Properties of Indazole Derivatives

Research by Polo et al. (2016) on tetrahydroindazole derivatives, prepared using microwave-assisted synthesis, revealed moderate antioxidant activities. These findings suggest potential applications in developing therapeutic agents or dietary supplements with antioxidant properties (Polo et al., 2016).

Heterocyclic Derivative Syntheses

Bacchi et al. (2005) reported on the synthesis of heterocyclic derivatives, including dioxazaborocanes, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation. These compounds have potential applications in organic synthesis and drug development (Bacchi et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO2/c1-2-4-12-10-13(9-11(12)3-1)14-16-7-5-15-6-8-17-14/h1-4,13,15H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSXCXOMNZXQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)C2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626608
Record name 2-(2,3-Dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane

CAS RN

501014-44-4
Record name 2-(2,3-Dihydro-1H-inden-2-yl)tetrahydro-4H-1,3,6,2-dioxazaborocine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501014-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane
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2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane
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2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane
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2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane
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2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane
Reactant of Route 6
2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane

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